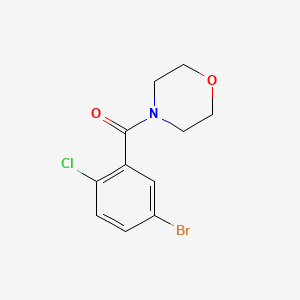

1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene is a multifaceted molecule that has not been directly studied in the provided papers. However, related compounds have been synthesized and characterized, providing insights into the potential properties and reactivity of the target molecule. For instance, bromoethylsulfonium salts have been used to synthesize morpholine derivatives, indicating that bromine and morpholine functionalities can be compatible in similar chemical environments .

Synthesis Analysis

The synthesis of related brominated benzene compounds often involves nucleophilic substitution reactions or annulation processes. For example, bromoethylsulfonium salt reacts with amino alcohols to form morpholine derivatives . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, involves standard organic synthesis techniques such as NMR and IR spectroscopy for characterization . These methods could potentially be adapted for the synthesis of 1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives has been extensively studied using various spectroscopic techniques. For instance, the FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene have been recorded, and computational methods such as HF and DFT have been used to predict vibrational frequencies and optimized structures . Similarly, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, has been determined by X-ray crystallography, revealing the conformation of the morpholine ring and the butadiene group .

Chemical Reactions Analysis

The reactivity of brominated benzene compounds can be inferred from studies on similar molecules. For example, the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene involves a Wittig-Horner reaction, which is a common method for forming carbon-carbon double bonds . The presence of bromine in the molecule suggests that it could undergo further substitution reactions or act as a leaving group in nucleophilic displacement reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can vary widely depending on the substituents attached to the benzene ring. For instance, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene have been studied, showing significant differences in fluorescence intensity between the solution and solid states, indicating aggregation-induced emission characteristics . Additionally, the impact of di-substituted halogens on the benzene molecule has been discussed in terms of vibrational spectroscopy .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Characterization

- Synthesis of Complex Structures: The compound has been used in the synthesis of complex organic structures such as 2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrroles, indicating its utility in constructing intricate molecular architectures (Chapman et al., 1968).

- Study of Crystal Structures: Research has also focused on understanding the crystal structures of related compounds, which can provide insights into the physical and chemical properties of materials, as seen in studies like the crystal structure analysis of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene (Stein et al., 2015).

Organic Chemistry and Reactions

- Halogenation Reactions: The compound plays a role in the halogenation of polyalkylbenzenes, showcasing its importance in halogen-based reactions and synthesis (Bovonsombat & Mcnelis, 1993).

- Synthesis of Benzamide Derivatives: It serves as a precursor in the synthesis of benzamide derivatives, indicating its utility in pharmaceutical and organic chemistry (Bi, 2015).

Reactivity and Selectivity in Chemical Reactions

- Regioselectivity in Metalation: The compound demonstrates interesting behavior in metalation reactions, where it shows regioselectivity, crucial for the development of specific organic synthesis pathways (Mongin et al., 1996).

- Ozone-mediated Nitration: It's involved in ozone-mediated nitration reactions, highlighting its role in nitration processes, a critical reaction in organic synthesis (Suzuki & Mori, 1994).

Safety and Hazards

Propiedades

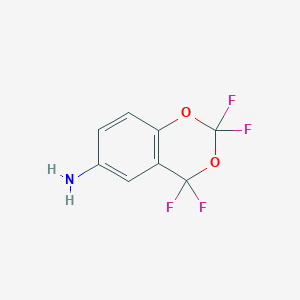

IUPAC Name |

(5-bromo-2-chlorophenyl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClNO2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVNAICUYQZULP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=CC(=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387971 |

Source

|

| Record name | 1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene | |

CAS RN |

701254-38-8 |

Source

|

| Record name | 1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

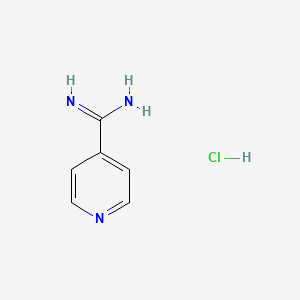

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)